2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a hybrid molecule combining a phthalimide (isoindole-1,3-dione) core with a phenothiazine moiety linked via a methyl-oxo-ethyl group. This structure integrates the planar, electron-deficient phthalimide system—known for its role in medicinal chemistry (e.g., anticonvulsant and anticancer applications)—with the phenothiazine scaffold, which exhibits diverse bioactivity, including antipsychotic and antiproliferative effects .
Properties
IUPAC Name |
2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCKHAEDFKGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Scientific Research Applications
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Studied for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. Additionally, the compound may modulate various signaling pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
10-[N-(Phthalimido)alkyl]-2-substituted-10H-phenothiazines (e.g., from ): These compounds feature a phenothiazine core directly linked to a phthalimide via an alkyl chain. Unlike the target compound, they lack the ketone group in the bridging moiety, which may reduce polarity and alter binding kinetics .
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) (): Shares the phthalimide core but substitutes the phenothiazine with a phenyl-hydrazone group. This modification impacts electron distribution and may reduce interactions with hydrophobic targets like cell membranes .
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) (): A simpler phthalimide derivative with a phenylethyl substituent, lacking the phenothiazine moiety entirely. This compound demonstrates anticonvulsant activity but lower antiproliferative potency compared to phenothiazine hybrids .
Physicochemical Properties
- Spectroscopic Profiles: The target compound’s IR spectrum would likely show strong C=O stretches (~1700–1780 cm⁻¹) from the phthalimide and ketone groups, similar to compounds 17a–c in . Phenothiazine-specific C–S and C–N vibrations (~1250–1350 cm⁻¹) would further distinguish it from non-phenothiazine analogues .
Computational and Docking Studies
- Molecular docking of phthalimide derivatives () reveals binding to the open-pore conformation of sodium channels, stabilizing the inactivated state. The phenothiazine group in the target compound may introduce additional hydrophobic interactions with channel residues, enhancing binding affinity .
- Semi-empirical PM3 calculations suggest that substituents on the phthalimide core (e.g., nitro groups in compound 14) modulate electron density and H-bonding capacity, critical for target engagement. The ketone group in the target compound could act as a hydrogen-bond acceptor, further optimizing binding .
Biological Activity
The compound 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione , also known as a derivative of phenothiazine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C34H25N3O3S2
- Molecular Weight : 587.7 g/mol
- InChIKey : LZYIMRHAPNPHIZ-UHFFFAOYSA-N
The compound features a phenothiazine moiety, which is known for its diverse biological activities, particularly in the realm of psychiatric and neurological applications.
| Property | Value |
|---|---|
| Molecular Formula | C34H25N3O3S2 |
| Molecular Weight | 587.7 g/mol |
| InChI | InChI=1S/C34H25N3O3S2 |
| Exact Mass | 587.133734 g/mol |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to isoindole derivatives. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated significant antioxidant activity in similar compounds, suggesting that our compound may exhibit comparable effects due to structural similarities.
The biological activity of this compound appears to be mediated through several pathways:
- Monoamine Oxidase Inhibition : The compound may interact with enzymes such as Monoamine Oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.
- Cyclooxygenase Inhibition : It could also inhibit Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
- Nuclear Factor Kappa B Modulation : The compound may influence the NF-kB signaling pathway, which plays a role in immune response and inflammation.
Table 2: Predicted Biological Targets
| Target Enzyme | Interaction Type |
|---|---|
| MAO-B | Inhibition |
| COX-2 | Inhibition |
| NF-kB | Modulation |
Study on Antioxidant Capacity
A study evaluated various isoindole derivatives for their antioxidant capacity using the DPPH method. The findings indicated that compounds with similar structures to our target exhibited strong radical scavenging activity, with some achieving over 80% inhibition at certain concentrations .
Pharmacokinetic Profiles
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), making it a potential candidate for neurological disorders. Predictions indicate good intestinal absorption and low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
